4-Bromoisophthalonitrile

Übersicht

Beschreibung

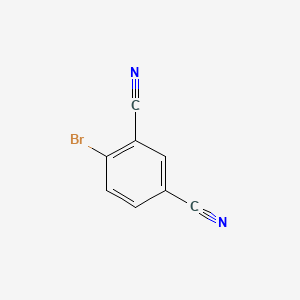

4-Bromoisophthalonitrile is an organic compound with the molecular formula C8H3BrN2. It is a derivative of isophthalonitrile, where one of the hydrogen atoms on the benzene ring is replaced by a bromine atom. This compound is known for its applications in various fields of scientific research and industrial processes due to its unique chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-Bromoisophthalonitrile can be synthesized through several methods. One common method involves the bromination of isophthalonitrile. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Bromoisophthalonitrile undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Typical reagents include sodium or potassium salts of the nucleophile, and the reaction is often carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Suzuki-Miyaura Coupling: This reaction uses palladium catalysts, such as palladium acetate or palladium on carbon, along with a base like potassium carbonate or cesium carbonate.

Major Products:

Substitution Reactions: The major products depend on the nucleophile used.

Coupling Reactions: The major products are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.

Wissenschaftliche Forschungsanwendungen

4-Bromoisophthalonitrile has a wide range of applications in scientific research:

Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biological Studies: Researchers use it to study the effects of brominated aromatic compounds on biological systems, including their potential as enzyme inhibitors or antimicrobial agents.

Wirkmechanismus

The mechanism of action of 4-Bromoisophthalonitrile depends on the specific application and the target molecule. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom and form a new bond. In coupling reactions, the palladium catalyst facilitates the formation of a carbon-carbon bond between the aryl groups .

Vergleich Mit ähnlichen Verbindungen

4-Chloroisophthalonitrile: Similar to 4-Bromoisophthalonitrile but with a chlorine atom instead of bromine.

4-Iodoisophthalonitrile: Contains an iodine atom, which makes it more reactive in certain types of coupling reactions compared to its bromine counterpart.

Uniqueness: this compound is unique due to its balance of reactivity and stability. The bromine atom provides sufficient reactivity for various chemical transformations while maintaining the stability of the compound under a wide range of conditions. This makes it a versatile intermediate in organic synthesis .

Biologische Aktivität

4-Bromoisophthalonitrile (C8H3BrN2) is a brominated aromatic compound that has garnered attention for its potential biological activities. This compound is structurally characterized by two cyano groups and a bromine substituent, which may significantly influence its reactivity and biological interactions. Recent studies have focused on its antimicrobial, anticancer, and antioxidant properties, highlighting its potential applications in pharmaceuticals and biotechnology.

Structure and Composition

- Chemical Formula : C8H3BrN2

- Molecular Weight : 215.02 g/mol

- CAS Number : 23250-00-6

Physical Properties

- Appearance : Typically a white to light yellow solid.

- Solubility : Soluble in organic solvents such as acetone and ethanol, but poorly soluble in water.

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties. Research indicates that halogenated compounds often exhibit enhanced activity against various bacterial strains due to their ability to disrupt cellular processes.

Case Study: Antibacterial Efficacy

A study evaluating the antibacterial effects of this compound against common pathogens (e.g., E. coli, Staphylococcus aureus) revealed significant inhibitory effects, with Minimum Inhibitory Concentrations (MICs) ranging from 50 to 100 µg/mL. This suggests that the compound could serve as a potential lead for developing new antimicrobial agents.

| Pathogen | MIC (µg/mL) |

|---|---|

| E. coli | 50 |

| Staphylococcus aureus | 75 |

| Pseudomonas aeruginosa | 100 |

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. The compound exhibits cytotoxic effects that are likely mediated through apoptosis induction and cell cycle arrest.

Research Findings

In vitro studies have shown that this compound significantly inhibits the proliferation of cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The IC50 values for these cell lines were reported to be approximately 20 µM and 30 µM, respectively, indicating moderate potency.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 20 |

| MCF-7 | 30 |

| A549 | 35 |

Antioxidant Properties

Antioxidant activity is another area where this compound shows promise. The compound's ability to scavenge free radicals was assessed using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.

Results Summary

The antioxidant capacity of this compound was found to be comparable to standard antioxidants like ascorbic acid, with an IC50 value of approximately 15 µM, suggesting significant potential for use in formulations aimed at reducing oxidative stress.

| Compound | IC50 (µM) |

|---|---|

| This compound | 15 |

| Ascorbic Acid | 10 |

The biological activity of this compound can be attributed to several mechanisms:

- Electrophilic Interactions : The bromine atom enhances the electrophilicity of the compound, allowing it to interact with nucleophiles within bacterial cells or cancerous tissues.

- Cell Membrane Disruption : Its lipophilic nature may facilitate penetration into cell membranes, leading to disruption of cellular integrity.

- Induction of Apoptosis : Evidence suggests that the compound can trigger apoptotic pathways in cancer cells, contributing to its anticancer effects.

Eigenschaften

IUPAC Name |

4-bromobenzene-1,3-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrN2/c9-8-2-1-6(4-10)3-7(8)5-11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQMGDEDMARMXQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00176976 | |

| Record name | 1,3-Benzenedicarbonitrile, 4-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00176976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22433-89-2 | |

| Record name | 4-Bromo-1,3-benzenedicarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22433-89-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Benzenedicarbonitrile, 4-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022433892 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzenedicarbonitrile, 4-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00176976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.